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Compound of Interest

Compound Name: MMV665852

Cat. No.: B1677363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MMV665852, also known by its chemical name 1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea,

is a promising N,N'-diarylurea compound that has demonstrated significant in vitro activity

against Schistosoma mansoni, the parasite responsible for schistosomiasis.[1][2] This technical

guide provides a comprehensive overview of the known physicochemical properties of

MMV665852, detailed experimental protocols for their determination, and a proposed workflow

for elucidating its mechanism of action.

Physicochemical Properties
A summary of the key physicochemical properties of MMV665852 is presented in the table

below. These parameters are crucial for understanding the compound's behavior in biological

systems and for guiding further drug development efforts.
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Property Value Source

IUPAC Name
1,3-bis[4-chloro-3-

(trifluoromethyl)phenyl]urea
PubChem[3]

CAS Number 370-50-3 LookChem[4]

Molecular Formula C₁₅H₈Cl₂F₆N₂O PubChem[3]

Molecular Weight 417.1 g/mol PubChem[3]

Melting Point 231-232 °C LookChem[4]

Calculated logP (XLogP3) 6.2 PubChem[3]

Hydrogen Bond Donor Count 2 PubChem[3]

Hydrogen Bond Acceptor

Count
3 PubChem[3]

Topological Polar Surface Area 41.1 Å² PubChem[3]

Aqueous Solubility
Low (experimental value not

reported)
[5]

pKa 12.34 ± 0.70 (Predicted) LookChem[4]

Experimental Protocols
Detailed methodologies for determining key physicochemical and ADME (Absorption,

Distribution, Metabolism, and Excretion) properties of compounds like MMV665852 are outlined

below.

Kinetic Aqueous Solubility Assay
This assay is a high-throughput method to determine the solubility of a compound in an

aqueous buffer, which is a critical parameter for assessing its potential oral bioavailability.

Materials:

Test compound (MMV665852)
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Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS), pH 7.4

96-well microtiter plates (UV-compatible)

Plate shaker

Centrifuge with plate rotor

UV/Vis microplate reader

Procedure:

Prepare a 10 mM stock solution of MMV665852 in DMSO.

In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

Add 2 µL of the 10 mM compound stock solution to the PBS, resulting in a final concentration

of 100 µM in 1% DMSO.

Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

After incubation, centrifuge the plate at high speed to pellet any precipitate.

Carefully transfer the supernatant to a new UV-compatible 96-well plate.

Measure the UV absorbance of the supernatant at a predetermined wavelength maximum

for MMV665852.

Calculate the solubility by comparing the absorbance to a standard curve of the compound

prepared in a solvent where it is freely soluble.

Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based in vitro model used to predict the passive permeability of

a compound across the gastrointestinal tract.

Materials:
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PAMPA plate system (donor and acceptor plates)

Artificial membrane solution (e.g., 2% lecithin in dodecane)

Test compound (MMV665852)

PBS, pH 7.4

Acceptor sink buffer (containing a solubility enhancer if necessary)

LC-MS/MS or UV/Vis plate reader

Procedure:

Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to

evaporate.

Fill the acceptor wells with the acceptor sink buffer.

Prepare the donor solution by dissolving MMV665852 in PBS (pH 7.4) at a known

concentration.

Add the donor solution to the donor wells.

Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

After incubation, separate the plates and determine the concentration of the compound in

both the donor and acceptor wells using LC-MS/MS or UV/Vis spectroscopy.

The effective permeability coefficient (Pe) is calculated using the following formula:

Pe = (-ln(1 - CA/Cequ)) * (VD * VA) / ((VD + VA) * A * t)

Where:

CA is the concentration in the acceptor well

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1677363?utm_src=pdf-body
https://www.benchchem.com/product/b1677363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cequ is the equilibrium concentration

VD is the volume of the donor well

VA is the volume of the acceptor well

A is the filter area

t is the incubation time

Elucidating the Mechanism of Action: A Proposed
Workflow
The precise molecular target and signaling pathway of MMV665852 in Schistosoma mansoni

have not yet been fully elucidated. The following workflow outlines a rational approach to

investigate its mechanism of action, leveraging modern systems biology techniques.
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In Vitro Studies

Omics Analysis

Target Identification & Validation

Pathway Elucidation

Phenotypic Screening
(Adult Worms & Schistosomula)

Dose-Response & IC50 Determination

Transcriptomics (RNA-Seq) Proteomics (LC-MS/MS) Metabolomics

Bioinformatics Analysis
(Pathway & Network Analysis)

Target Deconvolution
(e.g., Affinity Chromatography)

Signaling Pathway Mapping

Target Validation
(e.g., RNAi, CRISPR/Cas9)

Biochemical Assays

Click to download full resolution via product page

Proposed workflow for elucidating the mechanism of action of MMV665852.
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This workflow begins with the confirmation of the antischistosomal phenotype and

determination of the potency of MMV665852. Subsequently, unbiased "omics" approaches,

including transcriptomics, proteomics, and metabolomics, are employed to identify global

changes in the parasite upon drug treatment. Bioinformatic analysis of these datasets will help

to generate hypotheses about the affected biological pathways and potential molecular targets.

These hypotheses can then be tested through target deconvolution techniques and validated

using genetic tools like RNA interference (RNAi) or CRISPR/Cas9, ultimately leading to the

mapping of the specific signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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